molecular formula C17H14N2O B6285679 3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile CAS No. 1016882-19-1

3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile

Cat. No.: B6285679
CAS No.: 1016882-19-1
M. Wt: 262.3
InChI Key:
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Description

3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile is a synthetic organic compound with the molecular formula C17H14N2O It features a quinoline derivative structure, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring

Mechanism of Action

Target of Action

The compound 3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile is related to the class of 4-hydroxy-2-quinolones . This class of compounds has been found to have interesting pharmaceutical and biological activities, making them valuable in drug research and development . The primary target of this compound is phosphodiesterase III A (PDE3A), a key enzyme involved in cellular signal transduction .

Mode of Action

This compound acts as a potent inhibitor of PDE3A, with an IC50 value of 0.2uM . It also inhibits adenosine uptake . By inhibiting PDE3A, it interferes with the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism.

Pharmacokinetics

They are metabolized by the liver and excreted in the urine . The compound’s bioavailability would be influenced by these factors, as well as by its solubility and stability. It has been noted to have slight solubility in DMSO and methanol .

Result of Action

The result of the compound’s action, due to its inhibition of PDE3A and adenosine uptake, includes antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties . This means it can inhibit cell growth, prevent blood clots, dilate blood vessels, and have a tonic effect on the heart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. It may serve as a lead compound for the development of new drugs, particularly those targeting the central nervous system.

Medicine

Medicinally, quinoline derivatives have been investigated for their potential as antimalarial, antibacterial, and anticancer agents. This compound could be explored for similar therapeutic applications.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific electronic or optical properties. Its structural features make it a candidate for use in organic electronics and photonics.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-1,2,3,4-tetrahydroquinoline: A precursor in the synthesis of the target compound.

    3,4-dihydroquinoline: Another quinoline derivative with similar structural features.

    Benzonitrile derivatives: Compounds with a benzonitrile group that may exhibit similar reactivity.

Uniqueness

3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile is unique due to the presence of both the quinoline and benzonitrile moieties, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a versatile compound in research and industry.

Properties

CAS No.

1016882-19-1

Molecular Formula

C17H14N2O

Molecular Weight

262.3

Purity

95

Origin of Product

United States

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